molecular formula C13H8Cl2FN3 B8154907 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8154907
M. Wt: 296.12 g/mol
InChI Key: GVZSDCXOFGXOOS-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of two chlorine atoms, a fluorine atom, and a benzyl group attached to a pyrrolopyrimidine core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of a pyridine ring with a pyrimidine ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial production of this compound often involves multi-step synthesis, starting from readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmaceutical Development

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine has been explored as a potential lead compound in the development of new therapeutic agents. Its structural similarities to other biologically active compounds suggest that it may exhibit significant pharmacological properties.

  • Antitumor Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit the growth of cancer cells. Studies have shown that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may influence pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids.

  • Protein Kinase Inhibition : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. Investigating whether this compound exhibits similar inhibitory effects could provide insights into its therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineContains chlorine but lacks fluorine substitutionAntitumor activity
6-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidineHas a fluorophenyl group instead of a benzyl groupAnti-inflammatory effects
5-Methyl-7H-pyrrolo[2,3-d]pyrimidineMethyl substitution at position 5Diverse pharmacological activities

The unique combination of dichloride and fluorobenzyl groups in this compound may contribute to its distinct pharmacological profile compared to these similar compounds.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant growth inhibition. The specific role of the dichloro and fluorobenzyl groups in enhancing activity was analyzed through structure-activity relationship studies.

Case Study 2: Inhibition of Protein Kinases

Research on related pyrrolo[2,3-d]pyrimidines showed promising results as inhibitors of specific protein kinases involved in cancer signaling pathways. Further studies are required to determine if this compound can exhibit similar inhibitory properties and the implications for targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

Biological Activity

2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 2815698-67-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl2FN3, with a molecular weight of 296.12 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core substituted with dichloro and fluorobenzyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H8Cl2FN3
Molecular Weight296.12 g/mol
CAS Number2815698-67-8

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, act primarily as kinase inhibitors. They target specific protein kinases involved in various cellular processes, making them potential candidates for treating diseases such as cancer and malaria.

  • Inhibition of CDPKs : The compound has been evaluated for its inhibitory effects on calcium-dependent protein kinases (CDPKs) from Plasmodium falciparum, the malaria-causing parasite. In silico studies showed promising docking scores when the compound was modeled against PfCDPK4, suggesting strong binding interactions that could inhibit kinase activity .
  • Anticancer Activity : In vitro studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells .

Case Studies

  • Antiplasmodial Activity : A study evaluated several pyrrolo[2,3-d]pyrimidines for their antiplasmodial activity using a whole cell assay against P. falciparum strains. Compounds were assessed at a concentration of 20 μM, with IC50 values determined for those showing over 75% inhibition of parasite growth . The results indicated moderate antiplasmodial activity for several derivatives.
    CompoundPf 3D7 IC50 (μM)Cell Viability (%)
    2b0.369479.8
    2g0.529892.8
    5k<0.1-
  • Cytotoxicity Against Cancer Cells : In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines with varying degrees of success. For example, compound 5k exhibited significant inhibition against EGFR and other kinases .

Additional Research Findings

Recent studies have also highlighted the potential of these compounds as multi-targeted kinase inhibitors with enhanced potency due to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways .

Properties

IUPAC Name

2,4-dichloro-7-[(3-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FN3/c14-11-10-4-5-19(12(10)18-13(15)17-11)7-8-2-1-3-9(16)6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZSDCXOFGXOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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